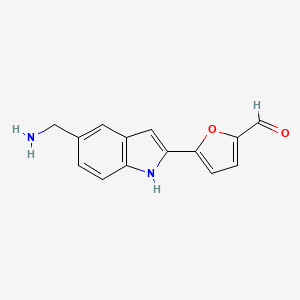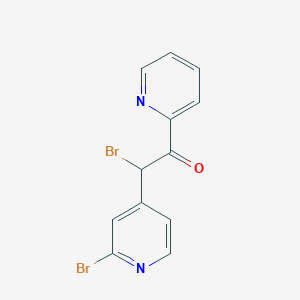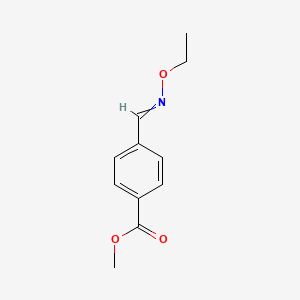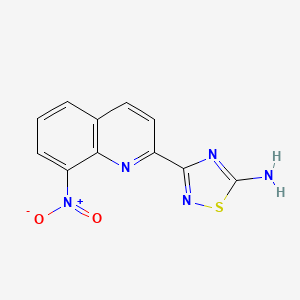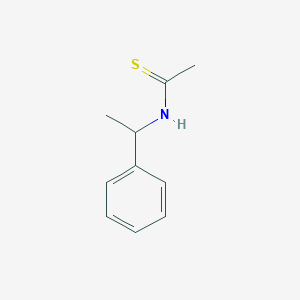
N-(1-phenylethyl)Ethanethioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-phenylethyl)Ethanethioamide is a thioamide compound characterized by the presence of a sulfur atom replacing the oxygen atom in the amide group. This compound is part of a broader class of sulfur isologues of carbonyl compounds, which have unique properties and applications in various fields of chemistry and biology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-phenylethyl)Ethanethioamide typically involves the condensation of an optically pure compound with another compound under specific conditions. One method involves the direct condensation of an optically pure compound in formula (II) and a compound in formula (III) to prepare the target compound . This method is advantageous due to its low production cost, high yield, and minimal environmental pollution, making it suitable for industrial production .
Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes. For example, a two-step synthesis method includes the reaction of 4-aminodiphenylamine with acetophenone in the presence of an acidic catalyst, followed by catalytic hydrogenation . This method ensures high purity and is economically favorable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: N-(1-phenylethyl)Ethanethioamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the presence of the thioamide group, which can participate in unique resonance structures .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include acidic catalysts for condensation reactions and hydrogen for catalytic hydrogenation . The reaction conditions often involve controlled temperatures and pressures to ensure optimal yields and purity.
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, catalytic hydrogenation can produce high-purity N-(1-phenylethyl)-N’-phenyl-1,4-phenylenediamine .
Aplicaciones Científicas De Investigación
N-(1-phenylethyl)Ethanethioamide has a wide range of scientific research applications. In chemistry, it is used to study the properties and reactivity of thioamides . In biology, it has applications in understanding hydrogen-bonding interactions and self-disproportionation of enantiomers .
Mecanismo De Acción
The mechanism of action of N-(1-phenylethyl)Ethanethioamide involves its interaction with molecular targets and pathways influenced by the thioamide group. The thioamide moiety (C=S–N) shows unique properties, such as greater charge transfer from the nitrogen atom to the C=S bonds and a larger rotational barrier of the C=N bond . These properties contribute to the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to N-(1-phenylethyl)Ethanethioamide include thioformamide (methanethioamide), thioacetamide (ethanethioamide), and benzothioamide (benzenecarbothioamide) . These compounds share the thioamide group but differ in their carbon skeletons and substituents.
Uniqueness: this compound is unique due to its specific structure, which includes a phenylethyl group attached to the thioamide moiety. This structure imparts distinct properties and reactivity compared to other thioamides . The compound’s unique resonance structures and interactions make it valuable for various applications in research and industry.
Propiedades
Número CAS |
64551-88-8 |
|---|---|
Fórmula molecular |
C10H13NS |
Peso molecular |
179.28 g/mol |
Nombre IUPAC |
N-(1-phenylethyl)ethanethioamide |
InChI |
InChI=1S/C10H13NS/c1-8(11-9(2)12)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,11,12) |
Clave InChI |
VBKCRGYJCBGCIV-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)NC(=S)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


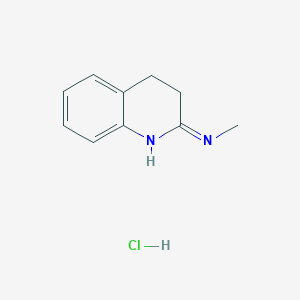
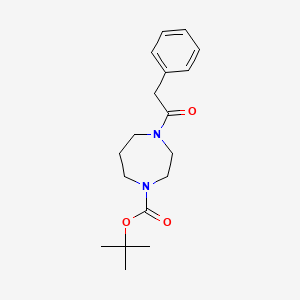
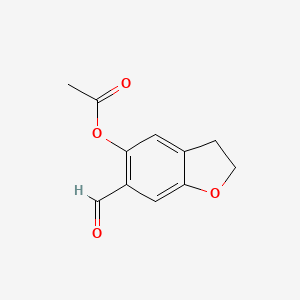

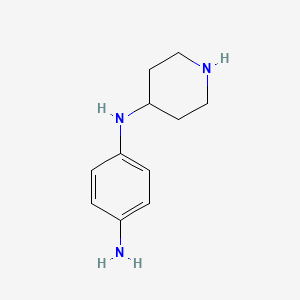
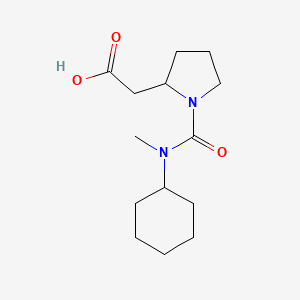
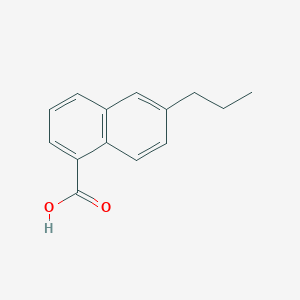
![5-[(benzylamino)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B13880345.png)
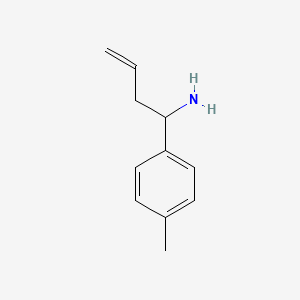
![N-cyclohexyl-4-[3-(diaminomethylideneamino)phenyl]-N-methylimidazole-1-carboxamide](/img/structure/B13880359.png)
